Structural Isomer pKa Differential: 4-Isopropylbenzylamine vs. N-Isopropylbenzylamine Basicity Comparison
The predicted pKa of 4-Isopropylbenzylamine is 9.20±0.10 , which is approximately 0.57 units lower than that of N-isopropylbenzylamine (pKa 9.77±0.19) . This difference, while modest, reflects the distinct electronic environments: the para-isopropyl group exerts an electron-donating inductive effect on the aromatic ring, which transmits to the benzylic amine nitrogen, whereas in N-IBA the isopropyl group attaches directly to the amine nitrogen .
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 9.20±0.10 |
| Comparator Or Baseline | N-Isopropylbenzylamine: 9.77±0.19 |
| Quantified Difference | ΔpKa ≈ -0.57 (target is less basic) |
| Conditions | Predicted values; computational methods (unspecified) |
Why This Matters
A pKa difference of 0.57 units indicates differential protonation states at physiological or near-neutral pH, which affects extraction efficiency, chromatographic retention, and salt formation behavior during synthesis and purification workflows.
